molecular formula C12H10O2 B180155 4-Methoxy-2-naphthaldehyde CAS No. 123239-64-5

4-Methoxy-2-naphthaldehyde

Cat. No.: B180155
CAS No.: 123239-64-5
M. Wt: 186.21 g/mol
InChI Key: RJNSXRAUGCVFET-UHFFFAOYSA-N
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Description

4-Methoxy-2-naphthaldehyde is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNSXRAUGCVFET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468174
Record name 4-methoxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123239-64-5
Record name 4-methoxy-2-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Classification and Nomenclature Within the Naphthalene Derivatives

4-Methoxy-2-naphthaldehyde belongs to the family of naphthalene (B1677914) derivatives, which are bicyclic aromatic hydrocarbons. Its formal nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) is 4-methoxynaphthalene-2-carbaldehyde. chemenu.com The structure consists of a naphthalene ring system substituted with a methoxy (B1213986) group (-OCH₃) at the C4 position and a formyl (aldehyde, -CHO) group at the C2 position.

The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the naphthalene core significantly influences the molecule's reactivity and properties. The methoxy group, for instance, activates the naphthalene ring towards electrophilic substitution.

Historical Context and Evolution of Research on Methoxy Naphthaldehydes

Research into methoxy-substituted naphthaldehydes has evolved considerably over the decades. Early investigations often focused on the isolation and characterization of these compounds from natural sources. For instance, several methoxy-naphthaldehydes, including 5-hydroxy-4-methoxy-2-naphthaldehyde, have been isolated from the heartwood of Diospyros species. rsc.org

The synthesis of various methoxy-naphthaldehydes has been a subject of interest for many years, with methods like the Vilsmeier-Haack reaction and the oxidation of corresponding alcohols being common strategies. For example, 4-methoxy-1-naphthaldehyde (B103360) can be synthesized via the Vilsmeier-Haack reaction. The synthesis of 6-methoxy-2-naphthaldehyde (B117158) has also been extensively documented, often serving as a key intermediate in the production of pharmaceuticals. google.comccsenet.orggoogle.com The development of synthetic routes has been crucial for enabling more in-depth studies of these compounds' chemical and biological properties. rsc.org

More recently, research has shifted towards exploring the applications of methoxy-naphthaldehydes. They have been investigated as building blocks for fluorescent probes, enzyme substrates, and potential drug candidates. For instance, 6-methoxy-2-naphthaldehyde is a known substrate for salivary aldehyde dehydrogenase. nih.gov The directed evolution of enzymes has also utilized methoxy-naphthaldehyde derivatives to study enzyme mechanisms and enhance catalytic activity. nih.govnih.gov

Comparative Analysis with Positional Isomers in Research Trajectories

Conventional Synthetic Pathways

Traditional synthetic routes to this compound rely on well-established organic reactions. These pathways typically involve the sequential or strategic introduction of the methoxy and aldehyde functionalities onto a naphthalene precursor.

Aldehyde Group Formation Reactions

The introduction of a formyl (-CHO) group onto the naphthalene ring is a critical step. Several classical formylation methods can be applied, with varying degrees of efficiency and regioselectivity.

Vilsmeier-Haack Reaction : This is a widely used method for formylating electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgthieme-connect.com The electron-donating nature of a methoxy group on the naphthalene ring activates it towards this electrophilic substitution. wikipedia.org While direct examples for this compound are scarce, a proposed route involves the formylation of 4-methoxy-2-naphthol. The reaction mechanism proceeds via the formation of the Vilsmeier reagent, which then attacks the electron-rich naphthalene ring, followed by hydrolysis to yield the aldehyde. wikipedia.org

Oxidation of the Corresponding Alcohol : An alternative route to the aldehyde is the oxidation of the primary alcohol, 4-methoxy-2-naphthalenemethanol. This two-step approach first requires the synthesis of the alcohol, for instance, by reducing the corresponding carboxylic acid (4-methoxy-2-naphthoic acid). The subsequent oxidation of the alcohol to the aldehyde can be achieved using various oxidizing agents. rsc.org Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). The oxidation of electron-rich benzylic alcohols like 6-methoxy-2-naphthalenemethanol has been shown to proceed efficiently. rsc.org

Lithium-Halogen Exchange and Formylation : This method involves the initial synthesis of a halogenated precursor, such as 4-methoxy-2-bromonaphthalene. This intermediate can undergo a lithium-halogen exchange reaction, typically using n-butyllithium (n-BuLi) at low temperatures (-78°C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This generates a highly reactive naphthyllithium intermediate, which is then quenched with an electrophilic formylating agent like DMF to install the aldehyde group. This strategy has been successfully used to prepare the isomeric 6-methoxy-2-naphthaldehyde from 6-bromo-2-methoxynaphthalene with a 78% yield. google.com

Other Formylation Reactions : Other classical formylation methods like the Gattermann wikipedia.org, Gattermann-Koch wikipedia.org, and Duff reactions exist, but their application to this specific system may be limited. The Gattermann-Koch reaction, which uses carbon monoxide and HCl, is generally not applicable to phenol (B47542) ethers. wikipedia.org The Duff reaction, which uses hexamethylenetetramine, is typically inefficient for naphthalenes.

Table 1: Comparison of Aldehyde Formation Reactions

Method Reagents Precursor Key Considerations
Vilsmeier-Haack POCl₃, DMF Methoxy-activated Naphthalene Good for electron-rich aromatics; regioselectivity is key. wikipedia.orgorganic-chemistry.org
Alcohol Oxidation PCC or MnO₂ 4-Methoxy-2-naphthalenemethanol Requires prior synthesis of the alcohol; mild conditions possible. rsc.org
Lithiation/Formylation n-BuLi, then DMF 4-Methoxy-2-bromonaphthalene High-yielding but requires cryogenic conditions and moisture-free setup. google.com

Methoxy Group Introduction Strategies

The introduction of the methoxy group is typically achieved via the alkylation of a hydroxyl group.

Williamson Ether Synthesis : This is the most common and versatile method for preparing ethers. masterorganicchemistry.com The reaction involves the deprotonation of a hydroxyl group on a naphthalene ring (a naphthol) to form a more nucleophilic naphthoxide ion. masterorganicchemistry.comwvu.edu This is typically achieved using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wvu.edursc.org The resulting naphthoxide then undergoes an SN2 reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the methoxy ether. masterorganicchemistry.comfrancis-press.com For the synthesis of this compound, a potential precursor would be 4-hydroxy-2-naphthaldehyde or, in a multi-step synthesis, 2,4-dihydroxynaphthalene. publish.csiro.au The Williamson synthesis is generally effective for primary alkyl halides and is widely used in both laboratory and industrial settings. masterorganicchemistry.comfrancis-press.com

Total Synthesis Approaches from Naphthalene Precursors

The complete synthesis of this compound from simple naphthalene derivatives involves a strategic combination of the reactions described above. The order of reactions is crucial to ensure the correct regiochemistry.

A plausible synthetic pathway could start from 2-naphthol (B1666908) .

Bromination : Treatment of 2-naphthol with bromine can introduce a bromine atom onto the ring. orgsyn.org

Methylation : The hydroxyl group of the brominated naphthol can then be converted to a methoxy group using the Williamson ether synthesis. orgsyn.org This would yield a bromo-methoxynaphthalene intermediate.

Formylation : The bromo-intermediate can then be converted to the final aldehyde. This can be achieved through a lithium-halogen exchange followed by reaction with DMF, or through a palladium-catalyzed formylation reaction (discussed in section 2.2.1). rushim.ru

Another approach could begin with α-naphthol (1-naphthol) . A synthesis starting from α-naphthol has been used to prepare the related 1-hydroxy-4-methoxy-2-naphthaldehyde. ias.ac.in This involves oxidation to 1,4-dihydroxynaphthalene, followed by selective methylation and then formylation. ias.ac.in Adapting such a route would require careful control of the regioselectivity.

Green Chemistry and Sustainable Synthesis Innovations

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. For the synthesis of this compound, this includes the use of advanced catalytic systems and continuous flow technologies to improve yields, reduce waste, and enhance safety. rsc.org

Catalyst-Mediated Processes

The use of transition-metal catalysts, particularly palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, including formylation.

Palladium-Catalyzed Formylation : Palladium-catalyzed reactions provide a powerful method for formylating aryl halides. sorbonne-universite.frnih.gov These reactions can use synthesis gas (a mixture of CO and H₂) to introduce the aldehyde group onto an aryl bromide or iodide. rushim.runih.gov For instance, a process for the palladium-catalyzed reductive carbonylation of 2-bromo-6-methoxynaphthalene (B28277) to synthesize 6-methoxy-2-naphthaldehyde has been developed. rushim.ru This reaction uses a palladium acetate (B1210297) catalyst with a specific phosphine (B1218219) ligand (cataCXium A) and proceeds in good yield. liverpool.ac.uk This methodology is directly applicable to the synthesis of this compound from 4-methoxy-2-bromonaphthalene. The catalytic cycle for these reactions has been studied in detail, revealing that the product-forming step involves the hydrogenolysis of a palladium-acyl complex. nih.gov

Supramolecular Photocatalysis : Innovative approaches include the use of supramolecular catalysts for the selective photo-oxidation of alcohols to aldehydes. chinesechemsoc.org One system uses a viologen-based catalyst encapsulated within a cucurbit orgsyn.orguril macrocycle. This assembly can convert various benzylic alcohols, including 2-naphthalenemethanol, to their corresponding aldehydes with high yields under mild conditions (LED light, open air). chinesechemsoc.org The mechanism involves a host-promoted photoinduced electron transfer (PET) process. chinesechemsoc.org

Table 2: Catalyst Systems for Naphthaldehyde Synthesis

Catalytic Method Catalyst System Precursor Key Advantage
Reductive Carbonylation Pd(OAc)₂ / Phosphine Ligand Bromo-methoxynaphthalene Direct formylation of aryl halides; high yields. rushim.ruliverpool.ac.uk
Supramolecular Photo-oxidation Viologen/CB orgsyn.org Naphthalenemethanol Green (uses light and air); mild conditions. chinesechemsoc.org

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and potential for automation and scalability. acs.orgnih.gov

The palladium-catalyzed reductive carbonylation of aryl bromides has been successfully translated into a continuous-flow protocol. rushim.ru A process for synthesizing 6-methoxy-2-naphthaldehyde was scaled up using a flow reactor, demonstrating the industrial applicability of this green method. rushim.ru Similarly, the Vilsmeier-Haack formylation of electron-rich arenes, a reaction often hampered by hazardous reagents and laborious batch procedures, can be controlled more effectively in continuous flow microreactors. acs.org The development of flow procedures for constructing β-naphthol libraries and for the C3-formylation of indoles further highlights the growing importance of this technology in synthesizing complex aromatic structures. nih.govresearchgate.net

Advanced Chemical Transformations and Derivatizations

The unique electronic and steric properties of this compound, conferred by the interplay between the electron-donating methoxy group and the electron-withdrawing aldehyde moiety, allow for a range of advanced chemical transformations. These reactions can be broadly categorized into modifications of the aldehyde group and functionalization of the aromatic naphthalene ring system.

The aldehyde group (-CHO) is a primary site of reactivity in this compound, participating in numerous reactions such as condensations, Schiff base formations, oxidations, and reductions. The electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen are key to its reactivity profile. researchgate.net

Condensation reactions are a cornerstone of carbon-carbon bond formation, and this compound serves as a valuable electrophile in these processes. A prominent example is the Claisen-Schmidt condensation, which is used to synthesize chalcones (α,β-unsaturated ketones). scitepress.org In this base-catalyzed reaction, this compound reacts with an aromatic ketone, such as a substituted acetophenone, to yield a naphthalenyl chalcone (B49325) derivative. semanticscholar.orgresearchgate.net These reactions are typically carried out in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). scitepress.org

The resulting chalcones are themselves versatile intermediates for synthesizing various heterocyclic compounds. For instance, the reaction of a chalcone derived from a methoxy-naphthaldehyde with ethyl acetoacetate (B1235776) in the presence of a base can lead to the formation of substituted cyclohexenone derivatives. semanticscholar.orgccsenet.org Another important condensation is the Knoevenagel-Doebner condensation, where the aldehyde reacts with compounds containing active methylene (B1212753) groups, such as malonic acid, often followed by decarboxylation. rsc.org

Table 1: Examples of Condensation Reactions with this compound This table is illustrative, based on established condensation methodologies for similar naphthaldehydes.

Reactant Catalyst/Conditions Product Type Reference(s)
Substituted Acetophenone NaOH or KOH, Ethanol Naphthalenyl Chalcone semanticscholar.org, scitepress.org
Ethyl Acetoacetate Piperidine, Phenylacetic Acid, Cyclohexane, Reflux 3-Ethoxycarbonyl-4-(4-methoxy-2-naphthyl)but-3-en-2-one google.com
Malonic Acid Base, followed by decarboxylation Naphthalenyl Cinnamic Acid Derivative rsc.org

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines or azomethines. asianpubs.org This condensation reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration, typically under reflux conditions. google.com Sometimes, a few drops of a strong acid like H₂SO₄ are added to catalyze the reaction. asianpubs.org A wide variety of primary amines can be used, including substituted anilines and other aliphatic or aromatic amines, to produce a diverse library of imino derivatives. asianpubs.orgresearchgate.net These naphthaldehyde-derived Schiff bases are significant in coordination chemistry as they can act as ligands for metal ions. asianpubs.orgajrconline.org

Table 2: Schiff Base Formation from this compound with Various Amines This table is illustrative, based on established Schiff base syntheses with similar naphthaldehydes.

Amine Reactant Conditions Product Reference(s)
1-(4-chlorophenyl)methanamine Ethanol, Reflux, cat. H₂SO₄ N-((4-methoxynaphthalen-2-yl)methylene)-1-(4-chlorophenyl)methanamine asianpubs.org
4-Aminoantipyrine Anhydrous Methanol, Reflux 4-((4-methoxynaphthalen-2-yl)methyleneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one google.com
2-Amino-4-methoxy-6-methylpyrimidine N/A (E)-4-methoxy-N-((4-methoxynaphthalen-2-yl)methylene)-6-methylpyrimidin-2-amine ajrconline.org

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-methoxy-2-naphthoic acid. This transformation is a fundamental reaction in organic synthesis. thieme-connect.com Various oxidizing agents and conditions can be employed. A highly efficient method for electron-rich aromatic aldehydes involves the use of aqueous basic hydrogen peroxide (H₂O₂/KOH) in methanol. researchgate.net

Modern organocatalytic methods have also been developed, utilizing N-heterocyclic carbenes (NHCs) to catalyze the aerobic oxidation of aldehydes using molecular oxygen (O₂) as the sole oxidant under mild, transition-metal-free conditions. thieme-connect.com Light-promoted, photocatalyst-free methods under aerobic conditions have also proven effective for converting naphthaldehydes to their carboxylic acid forms. semanticscholar.org

The aldehyde moiety is susceptible to various reductive transformations. The most common is the reduction to a primary alcohol, 4-methoxy-2-naphthalenemethanol. This can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com

Furthermore, this compound can participate in reductive amination, a process that converts the carbonyl group into an amine via an intermediate imine. This can be accomplished using various catalytic systems, for example, with an amine in the presence of a hydrogen source like 2-propanol and an organocatalyst. acs.org Another related transformation is reductive alkylation, where an aldehyde reacts with a ketone, and the resulting aldol (B89426) adduct is reduced. For instance, the reaction of 6-methoxy-2-naphthaldehyde with acetone (B3395972) in the presence of a ruthenium catalyst and a fluoride (B91410) additive leads to a reductively alkylated product. rug.nl

Beyond the reactions of the aldehyde group, the naphthalene ring itself can be functionalized. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) at the C4 position is a strong electron-donating group and is ortho, para-directing. The aldehyde group (-CHO) at the C2 position is an electron-withdrawing, deactivating group and is meta-directing.

This electronic interplay makes electrophilic aromatic substitution a complex but powerful tool for creating diverse derivatives. For example, in the related 1-naphthaldehydes, palladium-catalyzed C-H activation has been used to achieve regioselective halogenation at either the C2 (ortho) or C8 (peri) positions. anr.fr Similar strategies could potentially be adapted for the selective functionalization of this compound. The electron-rich nature of the naphthalene ring, enhanced by the methoxy group, makes it susceptible to electrophilic attack, such as bromination or nitration, at positions dictated by the combined influence of the existing groups. nih.govscbt.com The development of transient directing group strategies has also enabled precise C-H methylation at the peri- and ortho-positions of 1-naphthaldehydes, a methodology that could potentially be applied to further functionalize the this compound scaffold. nih.gov

Selective Chemical Modifications of the Methoxy Group

The methoxy group at the C-4 position of this compound is a key functional group that can undergo selective chemical modifications, most notably cleavage (O-demethylation) to yield the corresponding phenol, 4-hydroxy-2-naphthaldehyde. The presence of the electron-withdrawing aldehyde group at the C-2 position influences the reactivity of the aryl methyl ether. This section explores the methodologies for the selective modification of this methoxy group.

The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often employed in the final stages of the synthesis of natural products or complex molecules to unmask a phenolic hydroxyl group. For this compound, this transformation is significant as it provides access to the corresponding hydroxy derivative, which can exhibit different biological properties or serve as a precursor for further functionalization.

Detailed Research Findings

The selective cleavage of the methyl ether in this compound is typically achieved using strong Lewis acids or certain strong Brønsted acids. The general mechanism involves the coordination of the acid to the ether oxygen, making the methyl group susceptible to nucleophilic attack.

Research on closely related structures, such as other substituted methoxynaphthalenes, provides insight into effective reagents for this transformation. For instance, the selective demethylation of 2,8-dimethoxy-1-naphthaldehyde has been successfully accomplished using aluminum chloride (AlCl₃), yielding 2-hydroxy-8-methoxy-1-naphthaldehyde. preprints.org This suggests that AlCl₃ is a viable reagent for the selective demethylation of methoxy groups on a naphthalene ring, particularly when influenced by nearby functional groups.

Furthermore, a general and efficient method for the demethylation of aryl methyl ethers that are ortho-substituted with electron-withdrawing groups has been developed using aluminum chloride. researchgate.net Given that the methoxy group in this compound is ortho to the C-2 aldehyde on the same aromatic ring of the naphthalene system, this methodology is highly applicable. The proposed mechanism involves the formation of a chelate complex between the aluminum chloride and both the methoxy oxygen and the adjacent aldehyde's carbonyl oxygen, which facilitates the selective removal of the methyl group. researchgate.net This approach is noted for its high conversion rates and operational simplicity. researchgate.net

Strong protic acids such as hydrogen iodide (HI) and hydrogen bromide (HBr) are also classic reagents for the cleavage of aryl methyl ethers via an S_N2 mechanism. masterorganicchemistry.com The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group. masterorganicchemistry.com While effective, these conditions can be harsh and may not be suitable for substrates with other sensitive functional groups.

The table below summarizes potential methods for the selective demethylation of this compound, based on established procedures for analogous compounds.

Table 1: Reagents and Conditions for Selective O-Demethylation of this compound

ReagentSolventConditionsProductNotes
Aluminum chloride (AlCl₃)Dichloromethane or other inert solventRoom temperature or gentle heating4-Hydroxy-2-naphthaldehydeEffective for aryl methyl ethers with ortho electron-withdrawing groups. researchgate.net
Boron tribromide (BBr₃)DichloromethaneLow temperature (e.g., -78 °C to room temperature)4-Hydroxy-2-naphthaldehydeA powerful and often very effective reagent for cleaving aryl methyl ethers.
Hydrogen iodide (HI)Acetic acid or neatReflux4-Hydroxy-2-naphthaldehydeClassic but harsh conditions; potential for side reactions. masterorganicchemistry.com
Hydrogen bromide (HBr)Acetic acid or neatReflux4-Hydroxy-2-naphthaldehydeSimilar to HI but generally less reactive. masterorganicchemistry.com

While the primary modification of the methoxy group is its cleavage, other transformations are theoretically possible but less common. For instance, electrophilic substitution on the naphthalene ring is directed by both the methoxy and aldehyde groups, but direct modification of the methoxy group itself, other than cleavage, is not a widely reported transformation for this specific compound. The focus remains on O-demethylation to access the valuable 4-hydroxy-2-naphthaldehyde intermediate.

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the detailed characterization of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational and electronic spectroscopies, and high-resolution mass spectrometry collectively provide a complete picture of the molecular identity. While detailed experimental spectra for this compound are not widely available in the cited public literature, the principles of these techniques and the expected spectral characteristics can be described based on its known structure.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the connectivity and chemical environment of atoms.

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each chemically non-equivalent proton in the molecule. The spectrum would feature a singlet for the aldehydic proton (-CHO), typically found in the highly deshielded region of the spectrum (around δ 9-10 ppm). The three protons of the methoxy group (-OCH₃) would also appear as a sharp singlet, expected around δ 3.9-4.1 ppm.

The six aromatic protons on the naphthalene ring would produce a more complex pattern in the aromatic region (approximately δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position relative to the electron-donating methoxy group and the electron-withdrawing aldehyde group. The proton at the C1 position, being adjacent to the aldehyde, and the proton at the C3 position would likely appear as singlets or narrow doublets due to meta-coupling. The protons on the unsubstituted benzene (B151609) ring (C5-C8) would show characteristic coupling patterns.

Chemical shift anisotropy effects, particularly from the aromatic naphthalene ring system, would influence the precise chemical shifts of the protons. The large, delocalized π-electron system of the naphthalene core generates a significant magnetic field that causes protons attached to the ring to experience a strong deshielding effect, shifting their signals downfield.

Table 1: Expected ¹H NMR Data for this compound (Note: Experimental data is not available in the cited sources; values are based on theoretical principles.)

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
-CHO9.5 - 10.5Singlet (s)
Aromatic-H7.0 - 8.5Multiplets (m), Doublets (d)
-OCH₃3.9 - 4.1Singlet (s)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct signals would be anticipated, corresponding to each of the twelve carbon atoms. The aldehydic carbon would be the most downfield signal, typically appearing between δ 190-200 ppm. The ten aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group (C4) and the carbons adjacent to the substituents showing distinct shifts. The methoxy carbon would appear as a single peak in the upfield region, around δ 55-60 ppm.

To definitively assign each carbon signal, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment correlates each carbon atom with its directly attached proton(s), while an HMBC experiment reveals correlations between carbons and protons that are two or three bonds away. These correlations provide unequivocal evidence for the connectivity of the entire molecular structure. For instance, an HMBC correlation from the aldehydic proton to the C2 carbon would confirm the position of the aldehyde group.

Table 2: Expected ¹³C NMR Data for this compound (Note: Experimental data is not available in the cited sources; values are based on theoretical principles.)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-CHO190 - 200
Aromatic C-O155 - 165
Aromatic C-C110 - 140
-OCH₃55 - 60

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two methods are often complementary.

In the FT-IR spectrum of this compound, a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group would be prominent, expected in the region of 1680-1700 cm⁻¹. Other key signals would include C-O stretching vibrations for the methoxy group and the aryl ether linkage around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would also detect these vibrations, though with different intensities based on the change in polarizability of the bonds. The aromatic ring vibrations and the C=O stretch are typically strong in a Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound (Note: Experimental data is not available in the cited sources; values are based on theoretical principles.)

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Technique
Aromatic C-HStretch3000 - 3100FT-IR, Raman
Aldehyde C=OStretch1680 - 1700FT-IR, Raman
Aromatic C=CStretch1400 - 1600FT-IR, Raman
Aryl-OStretch1230 - 1270FT-IR
O-CH₃Stretch1020 - 1080FT-IR

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, the molecular formula is C₁₂H₁₀O₂. The theoretical exact mass of the molecular ion [M]⁺ can be calculated with high precision. An HRMS experiment would aim to measure this mass, and if the experimental value matches the theoretical value to within a few parts per million (ppm), it provides strong evidence for the proposed molecular formula. For instance, a study on the related compound 4-hydroxy-5-methoxy-2-naphthaldehyde (C₁₂H₁₀O₃) used HR-EIMS to find an m/z of 202.0627, which was in close agreement with the calculated value of 202.0630, thereby confirming its formula. sci-hub.se A similar analysis for this compound would be expected to confirm its molecular weight of 186.0681 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-State Structural Analysis

The definitive determination of a molecule's three-dimensional arrangement in the solid state is accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and the spatial orientation of atoms within the crystal lattice. Such data is fundamental to understanding the intermolecular forces that govern the packing of molecules, which in turn influence the material's physical properties, including its melting point, solubility, and stability.

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC). The CCDC is the world's primary repository for small-molecule organic and metal-organic crystal structures. cam.ac.ukcam.ac.uk

For comparison, the crystal structure of its isomer, 6-Methoxy-2-naphthaldehyde, has been determined (CCDC number: 281918). nih.govresearchgate.net This compound crystallizes in the orthorhombic space group Pcab, with eight molecules per unit cell. researchgate.net The analysis of 6-Methoxy-2-naphthaldehyde reveals specific intermolecular interactions, which provides a basis for hypothesizing the types of interactions that might be present in the 4-methoxy isomer. researchgate.net However, the difference in the position of the methoxy group—from position 6 to position 4—would significantly alter the electronic distribution and steric environment of the naphthalene ring system, leading to a distinct crystal packing arrangement.

Should single crystals of this compound become available and be subjected to X-ray diffraction analysis, a detailed crystallographic information file (CIF) would be generated. This file would contain the precise atomic coordinates, unit cell dimensions, space group, and other critical parameters that define its solid-state structure.

In the absence of experimental data for this compound, any discussion of its supramolecular chemistry must be speculative and based on the functional groups present in the molecule. The key functionalities are the methoxy group (-OCH₃) and the aldehyde group (-CHO), both of which are capable of participating in non-covalent interactions.

The aldehyde group, with its polarized carbonyl bond, can act as a hydrogen bond acceptor. The oxygen atom possesses lone pairs of electrons that can interact with hydrogen bond donors. In the solid state, weak C—H···O hydrogen bonds are commonly observed in structures containing aldehyde moieties. These interactions, while weaker than conventional O-H···O or N-H···O hydrogen bonds, can play a significant role in directing the assembly of molecules into larger supramolecular architectures, such as chains, sheets, or three-dimensional networks.

The methoxy group also features an oxygen atom that can act as a hydrogen bond acceptor. Furthermore, the methyl protons of the methoxy group can potentially participate in very weak C-H···O or C-H···π interactions. The relative orientation of the methoxy and aldehyde groups on the naphthalene scaffold will dictate the potential for both intramolecular and intermolecular hydrogen bonding.

A comprehensive understanding of the supramolecular aggregation and hydrogen bonding networks of this compound awaits the successful growth of single crystals and their analysis by X-ray diffraction. Such a study would provide invaluable, definitive insights into the solid-state behavior of this compound.

Iv. Computational and Theoretical Investigations of 4 Methoxy 2 Naphthaldehyde

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium-sized organic compounds like 4-Methoxy-2-naphthaldehyde. DFT calculations are used to determine the molecule's most stable three-dimensional arrangement (geometry optimization) and to analyze its electronic characteristics. Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are commonly recommended for achieving accurate results for thermochemistry, kinetics, and electronic structure in similar aromatic systems acs.orgrsc.org. The optimized geometry provides the basis for subsequent analyses of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as the electron donor, and the LUMO, acting as the electron acceptor, are the primary orbitals involved in chemical reactions nih.govmdpi.com.

ParameterDescriptionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating capability. The methoxy (B1213986) group is expected to contribute significantly to this orbital.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting capability. The aldehyde group and naphthalene (B1677914) ring are expected to be the primary location of this orbital.
ΔE (Gap) The energy difference between ELUMO and EHOMO.A measure of chemical reactivity and stability. A smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks acs.orgresearchgate.net. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, red and orange colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors denote areas of positive potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or neutral potential researchgate.netresearchgate.net.

For this compound, the MEP surface would be expected to show a significant region of negative potential (red) around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack or hydrogen bonding interactions. The hydrogen atoms, particularly the aldehydic proton, would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack acs.orgresearchgate.net.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures (lone pairs and bonds) researchgate.net. This method investigates charge transfer and delocalization of electron density arising from intramolecular interactions. It quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO, which reveals the significance of hyperconjugation and resonance effects acs.orgphyschemres.org.

NBO analysis also calculates the natural atomic charges on each atom, offering a more chemically intuitive representation of charge distribution than other methods like Mulliken population analysis. For this compound, NBO analysis would quantify the electron-donating effect of the methoxy group and the electron-withdrawing nature of the aldehyde group by examining the charge distribution across the naphthalene ring system. This provides insight into the molecule's polarity and the reactivity of specific atomic sites.

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structure. DFT methods can be used to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra acs.orgmdpi.com.

Calculated vibrational frequencies (IR) can be compared with experimental FT-IR spectra to assign specific vibrational modes to the functional groups, such as the C=O stretch of the aldehyde and the C-O stretch of the methoxy group chemrevlett.com. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), which can be correlated with experimental data to aid in structural elucidation mdpi.comtandfonline.com. Time-dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and predict the UV-Visible absorption spectrum, helping to assign electronic transitions, such as π→π* transitions within the aromatic system acs.orgpnas.org. Discrepancies between calculated and experimental data can often be resolved by refining the computational model, for instance by including solvent effects .

Spectroscopic TechniquePredicted ParameterRelevance for this compound
Infrared (IR) Vibrational Frequencies (cm-1)Assignment of characteristic peaks for C=O, C-O, C-H, and aromatic C=C stretching and bending modes.
NMR Chemical Shifts (ppm)Prediction of ¹H and ¹³C chemical shifts to confirm the molecular structure and assignment of experimental signals.
UV-Visible Absorption Wavelengths (λmax)Identification of electronic transitions, typically π→π* and n→π*, within the conjugated naphthalene system.

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, DFT calculations can be used to model reaction pathways, such as its oxidation to carboxylic acid or its participation in condensation reactions squarespace.com.

By mapping the potential energy surface of a reaction, researchers can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate squarespace.com. For instance, studies on similar compounds have simulated retro-aldol reactions, identifying key intermediates and transition state structures squarespace.com. Such simulations for this compound could clarify its reactivity in various synthetic transformations and its interactions with biological targets like enzymes .

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. readthedocs.io This technique allows for the exploration of conformational landscapes and the influence of the surrounding environment, such as a solvent, on molecular behavior. readthedocs.io For this compound, MD simulations can provide insights into its flexibility, intermolecular interactions, and the effects of its environment on its structural properties. Ab-initio molecular dynamics, which computes forces from electronic structure calculations on the fly, offers a parameter-free approach to these simulations. arxiv.org

The conformation of this compound, particularly the orientation of the methoxy and aldehyde groups relative to the naphthalene ring, is key to its properties.

In the solid state , the molecule's conformation is fixed within a crystal lattice. While specific crystallographic data for this compound is not widely published, studies on the closely related isomer, 6-Methoxy-2-naphthaldehyde (B117158), provide valuable insights. X-ray diffraction studies show that 6-Methoxy-2-naphthaldehyde crystallizes in the orthorhombic space group Pcab. researchgate.net The fused rings of the naphthalene core are nearly coplanar, with a very small dihedral angle between them. researchgate.net The structure exhibits intermolecular hydrogen bonds of the C–H···O type, which can lead to the formation of hydrogen-bonded dimers. researchgate.net This self-assembly influences the stability and properties of the material in its solid form. scbt.com

Table 1: Crystallographic Data for 6-Methoxy-2-naphthaldehyde Isomer
ParameterValue
Crystal SystemOrthorhombic
Space GroupPcab
a (Å)7.4720
b (Å)15.6800
c (Å)16.4010
Volume (ų)1921.6
Z8
Data sourced from a 2006 study on the crystal structure of 6-Methoxy-2-naphthaldehyde. researchgate.net

In solution , the molecule possesses greater conformational freedom. Molecular dynamics simulations can model how the molecule tumbles and flexes in different solvents. Studies on the related 4-Methoxy-1-naphthaldehyde (B103360) have shown that it can form cyclic dimers in certain solvents, a behavior driven by intermolecular interactions. Similar dimerization or self-association could be possible for this compound, depending on the solvent, which would affect its effective molecular shape and properties in solution.

The properties of this compound can be significantly influenced by the solvent in which it is dissolved. Computational models, such as the Polarizable Continuum Model (PCM), are used to describe these solvent effects in theoretical calculations. rsc.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solvent environment.

Solvent polarity can affect tautomeric equilibria and proton transfer processes in related molecules. cdnsciencepub.com For example, in studies of 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde, a molecule capable of intramolecular proton transfer, the equilibrium between its different forms is highly solvent-dependent. researchgate.netnih.gov In a polar protic solvent like methanol, the proton-transferred form is stabilized and preferred, whereas in non-polar solvents like toluene (B28343) or chloroform, the non-proton-transferred form dominates completely. rsc.orgresearchgate.net Although this compound does not undergo the same proton transfer, these findings highlight the critical role of solute-solvent interactions in determining the stable molecular state and, consequently, its electronic and spectroscopic properties.

Studies on Tautomerism and Intramolecular Proton Transfer Processes

Tautomerism, particularly keto-enol tautomerism, and intramolecular proton transfer are phenomena extensively studied in hydroxy-naphthaldehyde derivatives. acs.org These processes involve the migration of a proton, typically from a hydroxyl group to an acceptor atom within the same molecule, leading to a structural isomer. ccu.edu.twmjcce.org.mk

However, in the case of this compound, this type of tautomerism and intramolecular proton transfer is not a significant process. The molecule possesses a methoxy group (-OCH₃) instead of a hydroxyl group (-OH). The hydrogen atom of the hydroxyl group is acidic and can be transferred, but the methyl group in the methoxy substituent is covalently bonded to the oxygen and is not mobile.

Therefore, this compound is considered to be in a "fixed" form, analogous to a fixed enol-ether. Theoretical and spectroscopic studies of the related 4-Methoxy-1-naphthaldehyde confirm it as a "fixed enol form," which serves as a control in studies of tautomerism because it cannot tautomerize. rsc.orgresearchgate.net The absence of an acidic proton donor group structurally prevents the keto-enol type isomerization that is characteristic of its hydroxy-naphthaldehyde counterparts. Any investigation into proton transfer in this molecule would need to consider much higher energy pathways or different mechanisms not typical for this class of compounds.

Assessment of Non-linear Optical (NLO) Properties and Materials Design

Organic compounds with specific structural features, such as extended π-conjugated systems and donor-acceptor groups, are of great interest for applications in non-linear optics (NLO). nih.gov These materials can alter the properties of light and are crucial for technologies like optical switching and frequency conversion. Naphthaldehyde derivatives are among the candidates explored for such applications.

The NLO response of a molecule is often quantified by its hyperpolarizability. Computational DFT calculations are a primary tool for predicting the first (β) and second (γ) hyperpolarizabilities of molecules. mjcce.org.mknih.gov While specific theoretical calculations for this compound are not extensively documented, research on the isomer 6-Methoxy-2-naphthaldehyde has demonstrated its potential as an NLO material. researchgate.netsigmaaldrich.comsigmaaldrich.com Experimental measurements using the powder technique with an Nd:YAG laser showed that 6-Methoxy-2-naphthaldehyde exhibits a second harmonic generation (SHG) efficiency that is a significant fraction of that of urea, a standard reference material for NLO studies. researchgate.net

Table 2: Relative SHG Efficiency of 6-Methoxy-2-naphthaldehyde
CompoundRelative SHG Efficiency (vs. Urea)
6-Methoxy-2-naphthaldehyde0.59
Data from a study on the non-linear optical properties of the compound. researchgate.net

The NLO properties of these molecules arise from the intramolecular charge transfer between the electron-donating methoxy group and the electron-accepting aldehyde group, mediated by the π-system of the naphthalene ring. Theoretical studies on other organic molecules show that the calculated first hyperpolarizability can indicate a material's potential for NLO applications. mjcce.org.mk The design of new NLO materials often involves modifying molecular structures to enhance this charge transfer and thereby increase the hyperpolarizability values. nih.gov The computational assessment of this compound's NLO properties would be a valuable step in evaluating its suitability for materials design in optoelectronics.

V. Advanced Research Applications and Emerging Areas Utilizing 4 Methoxy 2 Naphthaldehyde

Contributions to Materials Science

In the field of materials science, 4-Methoxy-2-naphthaldehyde serves as a versatile building block. The aromatic naphthalene (B1677914) unit provides rigidity and favorable π-stacking interactions, while the methoxy (B1213986) and aldehyde groups offer sites for chemical modification and influence the compound's electronic characteristics.

Precursor in the Synthesis of Functional Organic Materials

This compound is a key intermediate in the multistep synthesis of more complex functional organic materials. Its aldehyde group is readily converted into other functional groups or used in condensation reactions to build larger molecular frameworks. This reactivity allows for its incorporation into polymers, dyes, and other specialty chemicals. cymitquimica.comontosight.aiindiamart.com The naphthalene scaffold is a common feature in many functional dyes and pigments, and derivatives like this compound are instrumental in their production. ontosight.ai

The synthesis of Schiff bases is a prominent application. For instance, reacting naphthaldehyde derivatives with amines yields compounds with diverse applications. Research on related methoxy-naphthaldehyde isomers has shown they can be used to create Schiff base ligands which, upon complexation with metals like boron, form fluorescent materials. hbni.ac.in These reactions highlight the utility of the naphthaldehyde moiety as a foundational element for materials with tailored properties.

Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Liquid Crystals)

The development of materials for optoelectronic devices is a significant area of modern materials science. The inherent properties of the methoxy-naphthalene structure make it an attractive component for these applications.

Organic Light-Emitting Diodes (OLEDs): The aromatic system of naphthaldehyde derivatives can impart desirable photoluminescence properties, which are crucial for the emissive layer in OLEDs. smolecule.com Research on materials incorporating naphthaldehyde and naphthalimide structures has demonstrated their potential in creating highly efficient OLEDs. hbni.ac.in The methoxy group can further tune the electronic energy levels of the molecule to optimize charge injection and transport, as well as the color of the emitted light.

Liquid Crystals: The rigid, elongated shape of the naphthalene core is a desirable characteristic for molecules intended to exhibit liquid crystalline phases. smolecule.com Schiff bases derived from naphthaldehydes are known to form liquid crystals. researchgate.net By reacting this compound with appropriate amine-containing molecules, it is possible to synthesize new liquid crystalline materials. These materials could find applications in displays and smart windows, where the alignment of molecules can be controlled by external stimuli. Research on calixarene-based liquid crystals has utilized 2-hydroxy naphthaldehyde to create thermotropic liquid crystalline behaviors over a wide temperature range. researchgate.net

Table 1: Potential Optoelectronic Applications of Naphthaldehyde Derivatives
ApplicationKey Molecular FeatureRationale/Research FindingReference
Organic Light-Emitting Diodes (OLEDs)Aromatic Naphthalene CoreProvides photoluminescence and charge transport properties essential for emissive layers. hbni.ac.insmolecule.com
Liquid CrystalsRigid, Anisotropic ShapeThe elongated naphthalene structure promotes the formation of ordered mesophases. Schiff bases from naphthaldehydes are known to be liquid crystalline. smolecule.comresearchgate.net

Exploration in Sensor Technologies (Chemically-Responsive Systems)

The development of chemical sensors that can detect specific analytes with high sensitivity and selectivity is a critical research area. The fluorescence properties of the naphthalene ring system make this compound and its derivatives promising candidates for fluorescent chemosensors. hbni.ac.in

The principle often involves a receptor unit linked to the fluorescent naphthaldehyde core. When the receptor binds to a target analyte, it can cause a change in the fluorescence of the naphthalene unit (e.g., quenching or enhancement), providing a detectable signal. These systems are part of a broader class of conjugated polymer-based sensors where analyte interactions are transduced into observable optical or electrical responses. 20.210.105 While many sensors are based on complex polymers, the foundational optical properties often derive from smaller aromatic units like naphthaldehydes. The aldehyde group offers a convenient point for attaching specific recognition moieties, allowing for the rational design of sensors for various ions and small molecules. acs.org

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. This compound is a valuable component in this field due to its planar aromatic surface, potential for hydrogen bonding, and ability to form larger, well-defined architectures.

Design of Self-Assembled Systems and Molecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures. The naphthaldehyde framework is frequently used to direct these processes.

Research has shown that Schiff bases derived from a related isomer, 6-methoxy-2-naphthaldehyde (B117158), can self-assemble into complex supramolecular structures. researchgate.netresearchgate.net These assemblies are directed by a network of intermolecular hydrogen bonds involving the imine and methoxy groups, as well as π-π stacking interactions between the naphthalene rings. researchgate.net The specific arrangement, whether it be helical chains or ring-based synthons, is influenced by the precise substitution pattern on the aromatic rings. researchgate.netresearchgate.net Similarly, amphiphilic dipeptides have been shown to self-assemble into nanofibers that can catalyze reactions, with 2-naphthaldehyde (B31174) being used as a model substrate to test the catalytic efficiency of these supramolecular systems. acs.orgnih.gov These examples demonstrate the power of using the naphthaldehyde scaffold to encode the information necessary for molecules to build themselves into functional architectures.

Table 2: Supramolecular Synthons in Self-Assembled Systems from Naphthaldehyde Derivatives
Derivative TypeIntermolecular ForcesResulting Supramolecular ArchitectureReference
Schiff Base of 6-Methoxy-2-naphthaldehydeN-H···N, C-H···O, C-H···N, C-H···S Hydrogen BondsRings and infinite helical chains. researchgate.netresearchgate.net
Amphiphilic DipeptidesHydrogen Bonding (Amide Groups)Organogels composed of nanofibers. acs.orgnih.gov

Studies on Host-Guest Interactions and Molecular Recognition

Molecular recognition, the specific binding between a host molecule and a guest, is a cornerstone of supramolecular chemistry. The electron-rich, planar surface of the methoxy-naphthalene unit makes it an excellent participant in host-guest interactions, particularly through π-π stacking.

In the design of molecular "tweezers" or "cages," large host molecules are synthesized to bind smaller guest molecules. The naphthalene moiety is often incorporated into the "pincers" of these tweezers to interact with planar, electron-poor guests. researchgate.netacs.org The binding affinity is governed by a combination of forces, including electrostatic interactions and π-π stacking between the host's naphthalene rings and the guest's aromatic system. acs.org Studies on coordination cages have explored the binding of numerous guest molecules, demonstrating that the size, shape, and electronic nature of the guest dictate the strength and stoichiometry of the host-guest complex. nih.gov The principles derived from these studies are applicable to systems incorporating this compound, which can act either as a component of a larger host or as a guest molecule itself, binding within the cavity of a suitable macrocyclic host like a cyclodextrin. thno.org

Application in Catalysis and Ligand Design

The reactivity of the aldehyde group, combined with the electronic properties of the methoxy-substituted naphthalene ring, makes this compound a versatile building block in the fields of catalysis and ligand design.

Naphthaldehyde derivatives are well-regarded precursors for Schiff base ligands, which are formed through the condensation reaction between an aldehyde and a primary amine. researchgate.netscirp.orgbohrium.com These Schiff bases are highly versatile, capable of coordinating with various transition metals to form stable complexes that exhibit significant catalytic activity in a range of organic reactions. scirp.orgbohrium.com The resulting metal complexes often possess enhanced biological activities compared to the free ligands, making them valuable in medicinal chemistry and materials science. researchgate.net

While the broader class of naphthaldehydes is widely used, the specific application of this compound as a scaffold allows for the fine-tuning of a ligand's electronic and steric properties. The position of the methoxy group at the C-4 position influences the electron density of the naphthalene system, which in turn can modulate the catalytic and biological properties of the final metal complex. researchgate.net Research into Schiff bases derived from related methoxy-naphthaldehydes demonstrates their general importance in forming complexes with metals like Cobalt(II), Nickel(II), and Copper(II), which have been investigated for their catalytic and antimicrobial properties. researchgate.net

This compound and its isomers serve as critical tools for studying enzyme kinetics and mechanisms, particularly for aldehyde dehydrogenases (ALDH) and alcohol dehydrogenases (ADH).

The compound is a known substrate for ALDH enzymes. Specifically, human salivary aldehyde dehydrogenase (hsALDH) can catalyze the oxidation of the aldehyde group in 2-naphthaldehyde derivatives to form the corresponding carboxylic acid, 4-methoxy-2-naphthoic acid. This interaction is significant as ALDH enzymes are vital for detoxifying both endogenous and exogenous aldehydes. researchgate.net Studies have shown that human class 3 ALDH (ALDH-3) is particularly active towards 2-naphthaldehyde derivatives. dss.go.th The metabolism of these aldehydes is often monitored through changes in fluorescence, as the resulting naphthoic acid products are typically fluorescent. springermedizin.at

In the realm of computational enzyme design, the isomer 6-methoxy-2-naphthaldehyde is a cornerstone product in the widely studied retro-aldol reaction used to test and refine newly designed enzymes. pnas.orgbakerlab.org This reaction involves the cleavage of 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone into acetone (B3395972) and the fluorescent 6-methoxy-2-naphthaldehyde, allowing for easy kinetic monitoring. pnas.orgbakerlab.org While most of the seminal work in computational retroaldolase design has focused on the 6-methoxy isomer, the underlying principles and the importance of the methoxy-naphthaldehyde scaffold are broadly applicable to understanding how enzymes can be engineered to perform specific chemical transformations. The general utility of methoxy-naphthaldehydes as fluorogenic substrates is crucial in this field. nih.gov

Enzyme ClassRole of Methoxy-NaphthaldehydeSpecific Isomer ExampleApplication
Aldehyde Dehydrogenase (ALDH)SubstrateThis compound, 6-Methoxy-2-naphthaldehydeStudying enzyme activity and detoxification pathways. researchgate.netdss.go.th
Alcohol Dehydrogenase (ADH)Substrate4-Methoxy-1-naphthaldehyde (B103360)Isozyme-specific activity assays. springermedizin.atnih.gov
Computationally Designed RetroaldolaseProduct6-Methoxy-2-naphthaldehydeAssessing catalytic efficiency of novel enzymes. pnas.orgbakerlab.orgbiorxiv.org

Exploration of Mechanistic Aspects in Chemical Biology

Beyond its role as a substrate, this compound is instrumental in dissecting the complex molecular events that govern biological processes, from enzyme-substrate binding to the mechanisms of antioxidant action.

The interaction of this compound with enzymes like ALDH provides a model system for understanding molecular recognition in biological catalysis. The compound's methoxy group and naphthalene ring system influence its binding affinity and reactivity within an enzyme's active site. Computational methods such as molecular docking and Density Functional Theory (DFT) can be employed to model these interactions, predicting how the substrate fits into the catalytic pocket and clarifying the electronic properties that facilitate the enzymatic reaction. researchgate.net

Studies on related systems provide insight into this process. For instance, in the computationally designed retroaldolases, the naphthaldehyde product binds tightly within the active site, and this interaction is critical to the catalytic cycle. pnas.org Molecular docking studies on similar Schiff base ligands derived from substituted aldehydes help elucidate the binding modes with biological targets, such as specific proteins or DNA, revealing key interactions like hydrogen bonding and hydrophobic contacts that are essential for biological activity. ajgreenchem.comresearchgate.net Such computational investigations are invaluable for rational drug design and for understanding how subtle changes in a molecule's structure, like the position of a methoxy group, can alter its biological function.

The antioxidant potential of phenolic and methoxy-substituted aromatic compounds is an area of intense research. These compounds can neutralize harmful free radicals through mechanisms like hydrogen atom transfer (HAT) or single-electron transfer (SET). nih.govrsc.org The naphthalene skeleton, particularly when functionalized with electron-donating groups like methoxy (-OCH3) and hydroxyl (-OH) groups, is a promising scaffold for antioxidant activity. nih.govresearchgate.net

Research on related naphthalene derivatives highlights the key structural features that determine antioxidant efficacy. For example, a study on 4,8-dihydroxy-5-methoxy-2-naphthaldehyde isolated from Diospyros kaki showed that the presence of phenolic hydroxyl groups was crucial for high 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity. researchgate.net The methylation of these hydroxyl groups was found to significantly decrease this activity, indicating that the ability to donate a hydrogen atom from a hydroxyl group is a primary antioxidant mechanism. researchgate.net However, methoxy groups also play a positive role by donating electron density to the aromatic ring, which can stabilize the molecule after it has neutralized a radical. nih.gov

Vi. Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Selective Synthetic Methodologies

Current synthetic routes to naphthaldehyde derivatives often involve multi-step processes that may lack efficiency or employ harsh conditions. While various strategies have been developed for substituted naphthalenes, including metal-catalyzed reactions like palladium-catalyzed carboannulation and Lewis acid-catalyzed transformations, the synthesis of 4-Methoxy-2-naphthaldehyde specifically can be improved. thieme-connect.comresearchgate.netthieme-connect.com Future research should focus on developing novel synthetic methodologies that are both highly efficient and regioselective.

Key research objectives should include:

Catalytic Systems: Exploring new transition-metal catalysts (e.g., palladium, copper, rhodium) for direct C-H formylation or carboxylation of 4-methoxynaphthalene precursors. thieme-connect.comthieme-connect.com

Green Chemistry Approaches: Implementing principles of green chemistry by using environmentally benign solvents, reducing energy consumption, and utilizing renewable starting materials where possible.

Flow Chemistry: Investigating the use of continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability of the synthesis.

Successful development in this area will not only make this compound more accessible for research and industrial applications but also contribute to the broader field of synthetic organic chemistry.

Rational Design of Derivatives with Tuned Electronic and Photophysical Properties

Naphthalene (B1677914) derivatives are known for their unique photophysical properties, making them valuable components in fluorescent probes, sensors, and organic electronic devices. nih.gov The electronic and photophysical characteristics of these compounds, such as absorption and emission wavelengths, quantum yields, and solvatochromism, are highly dependent on their molecular structure. nih.govmdpi.com

Future research should systematically explore the structure-property relationships of this compound derivatives. By rationally designing and synthesizing new derivatives, it will be possible to fine-tune their properties for specific applications. Avenues for exploration include:

Substitution Effects: Introducing various electron-donating or electron-withdrawing groups at different positions on the naphthalene ring to modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Extended Conjugation: Synthesizing derivatives with extended π-conjugated systems to shift absorption and emission spectra to longer wavelengths, which is desirable for applications in bioimaging and optoelectronics.

Schiff Base Formation: Creating Schiff base derivatives by reacting the aldehyde group with various amines. Schiff bases of related compounds like 2-hydroxy-1-naphthaldehyde (B42665) are known to be excellent chemosensors and exhibit interesting tautomerism. researchgate.netresearchgate.net

Naphthalimide Analogs: Designing and synthesizing naphthalimide derivatives, which are a class of compounds known for their high fluorescence quantum yields and excellent photostability. mdpi.com

These efforts will lead to a new library of functional molecules with tailored properties for use as advanced dyes, fluorescent labels, and materials for organic light-emitting diodes (OLEDs) and photovoltaics.

Advanced Computational Modeling for Predictive Chemistry and Materials Discovery

Computational chemistry offers powerful tools for predicting the properties of molecules before they are synthesized, thus accelerating the discovery of new materials. rsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been successfully used to study the structural, electronic, and optical properties of related naphthaldehyde isomers. up.pttandfonline.comresearchgate.net For instance, quantum chemical computations have been employed to understand the structure-property relationships and second harmonic generation efficiency of 6-methoxy-2-naphthaldehyde (B117158). tandfonline.com

This approach remains an underexplored avenue for this compound. Future research should leverage advanced computational modeling to:

Predict Properties: Calculate key parameters such as molecular geometries, vibrational frequencies, electronic transition energies, and nonlinear optical (NLO) properties for a wide range of virtual derivatives. tandfonline.comresearchgate.net

Screen for Applications: Create virtual libraries of this compound derivatives and perform high-throughput computational screening to identify promising candidates for specific applications, such as NLO materials or fluorescent probes.

Elucidate Mechanisms: Use computational models to understand reaction mechanisms for the synthesis of new derivatives and to study the dynamics of excited states, which is crucial for designing efficient photofunctional materials.

Guide Synthesis: Employ computational insights to guide the rational design of molecules with desired properties, making the synthetic process more targeted and efficient. rsc.org

By integrating computational modeling with experimental work, the discovery and development of new materials based on the this compound scaffold can be significantly streamlined.

Table 1: Computational Chemistry Data for this compound This interactive table provides predicted physicochemical properties.

Property Value
Topological Polar Surface Area (TPSA) 26.3 Ų
LogP 2.6609
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Rotatable Bonds 2

Data sourced from computational predictions. chemscene.com

Integration into Novel Nanomaterials and Hybrid Systems

The unique optical and electronic properties of this compound derivatives make them attractive candidates for integration into nanomaterials and hybrid systems. Such integration can lead to materials with enhanced functionalities and novel applications. This is a largely unexplored area with immense potential.

Future research should focus on:

Surface Functionalization: Developing methods to covalently attach or non-covalently adsorb derivatives of this compound onto the surfaces of nanoparticles (e.g., gold, silver, quantum dots) to create functionalized nanomaterials for sensing or imaging.

Polymer-Based Hybrids: Incorporating the naphthaldehyde moiety into polymer backbones or as pendant groups to create fluorescent polymers, which could be used in organic electronics or as sensors.

Metal-Organic Frameworks (MOFs): Using derivatives with appropriate functional groups as organic linkers for the synthesis of novel MOFs. The resulting frameworks could exhibit interesting properties for gas storage, catalysis, or sensing.

Hybrid Solar Cells: Exploring the use of these compounds as sensitizers or interface modifiers in hybrid perovskite or dye-sensitized solar cells to improve their efficiency and stability.

By bridging the gap between molecular design and materials science, this research direction can lead to the development of next-generation smart materials and devices.

Uncovering New Interdisciplinary Applications in Emerging Fields

The naphthalene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. thieme-connect.comresearchgate.net For example, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have shown broad biological activity. uobaghdad.edu.iqresearchgate.net Furthermore, related isomers like 4-Methoxy-1-naphthaldehyde (B103360) are used as fluorogenic substrates in enzymatic assays. sigmaaldrich.com

A significant unexplored avenue is the systematic evaluation of this compound and its derivatives for various biological and biomedical applications. Future research should aim to:

Biological Screening: Conduct comprehensive screening of a library of derivatives for various biological activities, such as antibacterial, antifungal, antiviral, and antiproliferative effects. mdpi.commdpi.com

Enzyme Inhibition: Investigate the potential of these compounds to act as inhibitors for specific enzymes that are targets for drug development.

Bioimaging and Diagnostics: Develop fluorescent probes based on this scaffold for the detection and imaging of biologically important analytes (e.g., metal ions, reactive oxygen species) within living cells. The inherent fluorescence of the naphthalene core provides an excellent starting point for such endeavors. nih.gov

Theranostics: Design and synthesize hybrid molecules that combine a therapeutic agent with a this compound-based imaging agent, leading to theranostic systems that allow for simultaneous diagnosis and therapy.

By exploring these interdisciplinary applications, this compound could become a valuable platform for developing new pharmaceuticals and diagnostic tools.

Q & A

Q. What are the recommended spectroscopic methods for characterizing 4-Methoxy-2-naphthaldehyde, and how can conflicting spectral data be resolved?

To characterize this compound, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are primary tools. Infrared (IR) spectroscopy can confirm functional groups like the aldehyde and methoxy moieties. For resolving spectral discrepancies, cross-validate data with computational methods (e.g., density-functional theory (DFT) to simulate NMR spectra) and reference high-purity standards. If inconsistencies persist, consider sample degradation or impurities, and repeat analyses under inert atmospheres to prevent oxidation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key protocols include:

  • Use of fume hoods to avoid inhalation exposure.
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and chemical-resistant goggles.
  • Storage in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent degradation.
  • Immediate neutralization of spills with inert absorbents (e.g., vermiculite) and disposal via certified hazardous waste channels.
    Refer to safety data sheets (SDS) for analogous naphthalene derivatives, noting that toxicity data may be limited, necessitating conservative handling .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Common methods involve Friedel-Crafts acylation or formylation of 2-methoxynaphthalene. To optimize:

  • Vary catalysts (e.g., AlCl₃ vs. FeCl₃) and reaction temperatures to minimize side products.
  • Use chromatographic purification (e.g., silica gel column) and recrystallization (ethanol/water mixtures) for high purity.
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reagents like dichloromethyl methyl ether .

Advanced Research Questions

Q. How should researchers design toxicological studies for this compound to address gaps in inhalation and dermal exposure data?

Adopt a tiered approach:

  • In vitro assays : Assess cytotoxicity in lung (e.g., A549) and skin (HaCaT) cell lines.
  • In vivo models : Use rodents for acute exposure studies (OECD TG 403/436), focusing on respiratory and dermal irritation endpoints.
  • Systematic review : Follow protocols from naphthalene derivative studies (e.g., inclusion criteria for human/animal data, bias assessment using tools like SYRCLE) .

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound derivatives?

  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables like solvent choice or assay type (e.g., enzyme inhibition vs. cell viability).
  • Dose-response validation : Replicate experiments across independent labs using standardized protocols.
  • Mechanistic studies : Employ molecular docking or isotopic labeling to clarify interactions with biological targets (e.g., cytochrome P450 enzymes) .

Q. How can computational chemistry enhance the understanding of this compound’s reactivity and electronic properties?

  • DFT calculations : Model electron density distributions to predict sites for electrophilic substitution or oxidation.
  • Correlation-energy functionals : Apply methods like Colle-Salvetti to estimate thermodynamic stability and reaction pathways.
  • Molecular dynamics (MD) : Simulate solvent effects on conformational stability, particularly in polar aprotic solvents like DMSO .

Q. What analytical challenges arise in detecting trace environmental levels of this compound, and how can they be mitigated?

  • Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges for aqueous matrices.
  • Detection : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or liquid chromatography-tandem MS (LC-MS/MS) for enhanced sensitivity.
  • Matrix interference : Employ isotope dilution (e.g., deuterated analogs) to correct for signal suppression in complex samples .

Q. Methodological Notes

  • Data Validation : Cross-reference experimental results with databases like NIST Chemistry WebBook, acknowledging gaps in public data for this compound .
  • Ethical Compliance : Adhere to institutional review board (IRB) standards for human-derived data and ARRIVE guidelines for animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.